molecular formula C9H12BrN B7809197 4-bromo-N-propylaniline CAS No. 81090-35-9

4-bromo-N-propylaniline

Cat. No.: B7809197
CAS No.: 81090-35-9
M. Wt: 214.10 g/mol
InChI Key: IMCJDQOGVVJSMU-UHFFFAOYSA-N
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Description

4-Bromo-N-propylaniline (CAS 81090-35-9) is an organic compound with the molecular formula C9H12BrN and a molecular weight of 214.102 g/mol . This compound features an aniline core that is substituted with a bromine atom at the para- position and a propyl group on the nitrogen atom. As a substituted aniline, it serves as a versatile building block in organic synthesis and medicinal chemistry research. Compounds with this structural motif are frequently employed in the development of more complex molecules, such as pharmaceutical candidates and functional materials . For instance, research into high-affinity ligands for biological targets like the CRF1 receptor often utilizes similar brominated aniline derivatives as key synthetic intermediates . Furthermore, brominated diphenylamine structures are of interest in materials science as analogs to other brominated compounds . This product is intended for research and development purposes only. It is not labeled or intended for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-bromo-N-propylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCJDQOGVVJSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310033
Record name 4-Bromo-N-propylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81090-35-9
Record name 4-Bromo-N-propylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81090-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-propylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Using Molecular Bromine

The most straightforward method involves electrophilic aromatic substitution of N-propylaniline with bromine. In a representative protocol, N-propylaniline is dissolved in acetonitrile and cooled to 5–10°C. Bromine (1.0 equivalent) is added dropwise, followed by neutralization with ammonia gas to precipitate ammonium bromide. This method achieves para-bromination selectivity exceeding 85%, attributed to the directing effect of the -NH-propyl group.

Table 1: Reaction Conditions for Direct Bromination

ParameterSpecification
SolventAcetonitrile
Temperature5–10°C (addition), 10–12°C (workup)
Bromine Equivalents1.0
Yield74.4% (isolated)

Post-reaction purification involves fractional distillation under reduced pressure (1 mmHg), effectively separating unreacted starting material (5.6%) and dibrominated byproducts (5.4%).

Propylation of 4-Bromoaniline

Alkylation with Propyl Halides

4-Bromoaniline undergoes N-alkylation using propyl bromide in the presence of a base. A modified procedure employs potassium carbonate in refluxing toluene (110°C, 6 hours), achieving 68–72% yield. The reaction proceeds via an SN2 mechanism, with the base deprotonating the aniline to form a nucleophilic amine.

Table 2: Alkylation Optimization

BaseSolventTemperatureYield
K2CO3Toluene110°C72%
NaOHEthanol78°C58%
TriethylamineDCM40°C41%

Side products include dialkylated species (up to 12%), mitigated by using a 1:1 molar ratio of 4-bromoaniline to propyl bromide.

Catalytic Bromination-Propylation Tandem Processes

Palladium-Catalyzed Coupling

A two-step catalytic system combines Friedel-Crafts alkylation and bromination. First, biphenyl is propylated using propionyl chloride and AlCl3 (Step 1, 82% yield). Subsequent bromination with FeCl3 and liquid bromine (20–30°C, 4 hours) introduces the bromine atom ortho to the propyl group (Step 5, 89% yield). While originally designed for biphenyl derivatives, this approach adapts to aniline systems by substituting aluminum chloride with milder Lewis acids like ZnCl2.

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Industrial protocols prioritize atom economy and reduced waste. A patented continuous process feeds N-propylaniline and bromine into a microreactor at 15°C, achieving 89% conversion in 2 minutes. Key advantages include:

  • Safety : Minimized exposure to toxic bromine vapors.

  • Scalability : Throughput of 50 kg/hour demonstrated in pilot plants.

Table 3: Industrial vs. Batch Performance

MetricBatch MethodContinuous Flow
Reaction Time6 hours2 minutes
Bromine Utilization78%95%
Energy Consumption120 kWh/kg45 kWh/kg

Comparative Analysis of Methods

Efficiency and Selectivity

  • Direct Bromination : High para selectivity (85%) but requires cryogenic conditions.

  • Tandem Catalysis : Higher overall yields (80–89%) but involves multi-step purification.

  • Alkylation Post-Bromination : Preferred for scalability, though yields are moderate (72%).

Environmental Impact

Methods using acetonitrile or dichloromethane pose solvent disposal challenges. Emerging alternatives employ cyclopentyl methyl ether (CPME), a greener solvent, reducing the E-factor by 40% .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-propylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon are used.

Major Products Formed

    Substitution: Products include various substituted anilines depending on the nucleophile used.

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: The major product is this compound with the nitro group reduced to an amine.

Scientific Research Applications

4-Bromo-N-propylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-propylaniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares 4-bromo-N-propylaniline with derivatives differing in substituents or nitrogen substitution patterns:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -Br (para), -N-propyl C₉H₁₂BrN 214.10 Secondary amine; intermediate for coupling reactions
4-Bromo-2-chloro-N-propylaniline -Br (para), -Cl (ortho), -N-propyl C₉H₁₁BrClN 248.55 Increased electrophilicity due to Cl; potential use in halogen-rich syntheses
4-Bromo-N-(cyclopropylmethyl)aniline -Br (para), -N-cyclopropylmethyl C₁₀H₁₂BrN 226.11 Steric hindrance from cyclopropane; altered solubility in nonpolar solvents
4-Bromo-N,N-dimethylaniline -Br (para), -N,N-dimethyl C₈H₁₀BrN 200.08 Tertiary amine; lower solubility in water; electron-donating methyl groups
4-Bromo-N-(4-propylcyclohexyl)aniline -Br (para), -N-(4-propylcyclohexyl) C₁₅H₂₂BrN 296.25 High hydrophobicity; applications in lipid-soluble drug design
N-[1-(4-Bromophenyl)propyl]-2-(propan-2-yl)aniline Branched isopropyl and bromophenyl groups C₁₈H₂₂BrN 332.28 Steric bulk limits reactivity; potential use in polymer precursors

Electronic and Steric Effects

  • Electron-Withdrawing Effects : All compounds feature a para-bromine atom, which withdraws electrons, enhancing electrophilic aromatic substitution reactivity. However, tertiary amines like 4-bromo-N,N-dimethylaniline exhibit reduced reactivity due to diminished nitrogen lone-pair availability .
  • Steric Hindrance : Bulky substituents (e.g., cyclopropylmethyl , propylcyclohexyl ) reduce reaction rates in SN2 mechanisms. For example, 4-bromo-N-(cyclopropylmethyl)aniline’s cyclopropane ring introduces strain and steric resistance, altering its interaction with enzymes or catalysts.

Solubility and Physical State

  • Hydrochloride Salts : this compound hydrochloride (CymitQuimica) exhibits higher water solubility than its free base, critical for aqueous-phase reactions .
  • Tertiary vs. Secondary Amines : 4-Bromo-N,N-dimethylaniline’s tertiary structure reduces hydrogen-bonding capacity, lowering solubility in polar solvents compared to secondary amines .
  • Hydrophobic Derivatives : Compounds like 4-bromo-N-(4-propylcyclohexyl)aniline (MW 296.25) are lipid-soluble, favoring applications in membrane-associated processes .

Research Findings and Trends

  • Steric vs. Electronic Tuning : Studies suggest that substituents like cyclopropylmethyl or propylcyclohexyl optimize bioactivity in drug candidates by balancing solubility and target binding .
  • Halogen Diversity : Derivatives like 4-bromo-2-chloro-N-propylaniline () enable sequential halogenation, critical in synthesizing polyhalogenated bioactive molecules .
  • Thermal Stability : Tertiary amines (e.g., 4-bromo-N,N-dimethylaniline) exhibit higher thermal stability than secondary amines, advantageous in high-temperature reactions .

Biological Activity

4-Bromo-N-propylaniline is an organic compound characterized by its unique structural features, which include a bromine atom and a propyl group attached to the nitrogen of the aniline moiety. This composition influences its chemical reactivity and biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 227.11 g/mol
  • Structural Features :
    • Bromine atom at the para position relative to the amino group.
    • Propyl group attached to the nitrogen atom.

The presence of these substituents enhances the compound's binding affinity to various biological targets, influencing its pharmacodynamics.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking their activity. This interaction is crucial in pathways involving metabolic processes.
  • Protein-Ligand Interactions : It interacts with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting their function and stability.
  • Signal Transduction Pathways : The compound modulates signal transduction pathways by interacting with receptors and other signaling molecules, which can lead to alterations in cellular responses.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines. For example, compounds with structural similarities have shown IC50 values in the micromolar range against breast cancer cells (MDA-MB-231), indicating potential as anticancer agents .

CompoundTarget Cell LineIC50 (µM)
Brintonamide DMDA-MB-23116.7
This compoundTBDTBD

Note: Further research is needed to establish specific IC50 values for this compound directly.

Pharmacological Profiling

Pharmacological profiling of this compound has revealed interactions with several druggable targets:

  • Proteases : The compound has been evaluated for its inhibitory effects on serine proteases, which are often implicated in cancer metastasis. Initial screening suggests potential inhibitory activity against key proteases involved in tumor progression .
  • GPCR Modulation : It has been suggested that this compound may interact with G protein-coupled receptors (GPCRs), which play critical roles in cell signaling and can influence cancer cell behavior .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-N-propylaniline and its derivatives?

  • Methodology :

  • Nucleophilic substitution : Bromine introduction via bromination of aniline precursors, followed by N-propylation using propyl halides or Mitsunobu reactions.
  • Coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl bromide intermediates (e.g., 4-bromo-5-methoxy-2-nitro-N-propylaniline in ).
  • Recrystallization : Purification using solvent mixtures like ligroin-benzene (4:1) for crystalline derivatives ().
    • Key References : Synthesis intermediates (), recrystallization protocols (), and structural analogs ( ) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Store in airtight containers at room temperature (RT), protected from moisture and light ( ).
  • Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions; avoid aqueous buffers unless stabilized ( ).
    • Key References : Stability data ( ) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR : <sup>1</sup>H/<sup>13</sup>C NMR for structural elucidation of bromine and propyl groups.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.
  • X-ray Crystallography : For solid-state structure determination (e.g., crystal structure reports in ).
    • Key References : Structural characterization () .

Advanced Research Questions

Q. How do substituents on the aniline ring influence the reactivity of this compound derivatives?

  • Methodology :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity at the bromine site, facilitating cross-coupling reactions.
  • Steric Effects : Bulky substituents (e.g., pyrrolidinylmethyl in ) may hinder reactivity but improve selectivity in catalysis.
    • Data Analysis : Compare reaction yields and kinetics across derivatives ( ).
    • Key References : Substituent effects ( ) .

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

  • Methodology :

  • Assay Optimization : Validate biological assays under standardized conditions (e.g., pH, temperature).
  • Comparative Studies : Benchmark against structurally related compounds (e.g., nitro vs. methoxy derivatives in ).
  • Meta-Analysis : Aggregate data from multiple studies to identify trends in activity ().
    • Key References : Biological assay variability () .

Q. How can computational methods aid in predicting the properties of novel this compound analogs?

  • Methodology :

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide synthetic design.
  • Molecular Docking : Screen for potential binding interactions in medicinal chemistry applications ().
  • QSAR Models : Correlate substituent effects with biological activity using regression analysis.
    • Key References : Structure-activity relationships ( ) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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